molecular formula C14H14N4O2 B8431506 Methyl 1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B8431506
M. Wt: 270.29 g/mol
InChI Key: ZNBHMUPMUNOHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

The resin (4-(bromomethyl)-phenoxyethyl-polystyrene HL) (5.00 g, 5.5 mmol) was suspended in N,N-dimethylacetamide (DMA) (30 ml), sodium azide (178 g, 27.5 mmol, 5 eq.) was added and the mixture was stirred at RT for 48 h. The resin was filtered off, washed with methanol and dried. The resin was suspended in DMA (100 ml) again, 3-(2-bromoethyl)indole (0.60 g, 2.67 mmol) was added and the mixture was stirred at RT for 5 d. Propiolic acid methyl ester (0.24 ml, 2.67 mmol) was then added, the mixture was stirred at 80° C. for 20 h and the solvent was removed i. vac. The residue was separated by flash chromatography with CHCl3/MeOH (9:1). In addition to the desired product, 3-(2-bromoethyl)indole (103 mg, 17%) was recovered. Yield: 342 mg (Ind-63, 47%)
[Compound]
Name
4-(bromomethyl)-phenoxyethyl-polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.[CH3:17][O:18][C:19](=[O:22])[C:20]#[CH:21]>CN(C)C(=O)C>[NH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([CH2:7][CH2:6][N:1]2[CH:21]=[C:20]([C:19]([O:18][CH3:17])=[O:22])[N:3]=[N:2]2)=[CH:9]1 |f:0.1|

Inputs

Step One
Name
4-(bromomethyl)-phenoxyethyl-polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
178 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
BrCCC1=CNC2=CC=CC=C12
Step Four
Name
Quantity
0.24 mL
Type
reactant
Smiles
COC(C#C)=O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 5 d
Duration
5 d
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed i
CUSTOM
Type
CUSTOM
Details
The residue was separated by flash chromatography with CHCl3/MeOH (9:1)
ADDITION
Type
ADDITION
Details
In addition to the desired product, 3-(2-bromoethyl)indole (103 mg, 17%)
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCN1N=NC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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